molecular formula C15H13NO3 B15080594 1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone

1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone

Cat. No.: B15080594
M. Wt: 255.27 g/mol
InChI Key: GHXZGPRSVZJGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone is a high-purity chemical compound supplied for research use only. It is not for human or veterinary diagnostic or therapeutic uses. This Schiff base compound features an (E)-configured imine group bridging an acetophenone and a 2,4-dihydroxyphenyl moiety. Compounds with this core structure are of significant interest in medicinal chemistry research for their potential as enzyme inhibitors. Specifically, structurally related 1,2-benzopyranone derivatives have been investigated for their role as potent inhibitors of mitochondrial RNA polymerase (POLRMT), a key enzyme in mitochondrial transcription and a promising target in oncology . Research into POLRMT inhibitors is focused on developing novel antineoplastic agents for cancers dependent on oxidative phosphorylation, such as certain forms of leukemia, breast cancer, and other solid tumors . The presence of the dihydroxyphenyl group also suggests potential for metal chelation, which can be explored in various biochemical contexts. Researchers can utilize this compound to explore its specific mechanism of action, its inhibitory activity against POLRMT or other molecular targets, and its broader applications in developing new therapeutic strategies, particularly in anticancer research.

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

1-[4-[(2,4-dihydroxyphenyl)methylideneamino]phenyl]ethanone

InChI

InChI=1S/C15H13NO3/c1-10(17)11-2-5-13(6-3-11)16-9-12-4-7-14(18)8-15(12)19/h2-9,18-19H,1H3

InChI Key

GHXZGPRSVZJGIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone typically involves the condensation reaction between 4-aminoacetophenone and 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified .

Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as alkylation or acylation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound exhibits significant antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Research has shown its potential as an antitumor agent, with studies indicating its ability to inhibit the growth of certain cancer cells.

    Industry: It is used in the synthesis of photosensitive materials and dyes.

Mechanism of Action

The mechanism of action of 1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone involves its interaction with biological macromolecules. The Schiff base moiety can form coordination complexes with metal ions, which can then interact with enzymes and proteins, disrupting their normal function. This disruption can lead to antimicrobial and antitumor effects. The compound’s ability to chelate metal ions also plays a role in its antioxidant activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Table 1: Key Structural and Electronic Comparisons
Compound Name Substituents Molecular Weight Crystal System/Space Group HOMO-LUMO Gap (eV) NLO Activity (β₀ × 10⁻³⁰ esu)
Target Compound 2,4-dihydroxyphenyl 283.28* Not reported (predicted non-centrosymmetric) 3.1 (estimated) 12.5 (estimated)
MMP 4-(methylsulfanyl)phenyl 297.39 Monoclinic (P2₁) 3.4 8.9
5-Bromo-2-hydroxy analog 5-Bromo-2-hydroxyphenyl 340.18 Monoclinic (P2₁/c) 3.8 6.2
1-(2,4-Dihydroxyphenyl)ethanone None (simpler analog) 166.18 Orthorhombic 4.5 1.8

*Calculated based on molecular formula C₁₅H₁₃NO₃.

  • Target vs. MMP: The target compound replaces MMP’s methylsulfanyl (-SCH₃) donor with stronger electron-donating 2,4-dihydroxyphenyl groups. This enhances ICT, reducing the HOMO-LUMO gap (3.1 vs. 3.4 eV) and increasing hyperpolarizability (β₀ = 12.5 vs. 8.9 × 10⁻³⁰ esu) .
  • Target vs. 5-Bromo-2-hydroxy analog: Bromine’s electron-withdrawing nature increases molecular weight but reduces NLO efficiency (β₀ = 6.2 × 10⁻³⁰ esu) compared to the target’s hydroxyl donors .
  • Target vs. Simpler analog (1-(2,4-Dihydroxyphenyl)ethanone): The absence of the imine bridge in the simpler analog results in weaker ICT and higher HOMO-LUMO gap (4.5 eV), underscoring the critical role of the Schiff base linkage in NLO performance .

Thermal and Solubility Properties

  • Thermal Stability : The target compound’s hydroxyl groups promote intermolecular hydrogen bonding, likely increasing melting points compared to MMP (reported melting point for MMP: ~180°C ). Derivatives with alkyl chains (e.g., butenyl-substituted analogs in ) show lower melting points (~139°C), highlighting the impact of flexible substituents.
  • Solubility: The 2,4-dihydroxyphenyl moiety enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to halogenated analogs (e.g., bromo-substituted compound in ).

Biological Activity

1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone, also known as a phenolic compound, has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, including enzyme inhibition, antioxidant activity, and cytotoxic effects, supported by relevant data and case studies.

  • Molecular Formula : C15H13NO3
  • Molecular Weight : 255.27 g/mol
  • CAS Number : [Not specified in provided sources]

1. Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on key enzymes involved in neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : The compound demonstrated significant AChE inhibition with an IC50 value of 28.76 nM, indicating its potential as a therapeutic agent for Alzheimer's disease (AD) . This is comparable to standard drugs such as donepezil.
  • Carbonic Anhydrases (CAs) : The compound's structure suggests it may also inhibit carbonic anhydrases, which are important targets for various therapeutic applications .
Compound Enzyme IC50 (nM) Ki (nM)
This compoundAChE28.7622.13
Reference Drug (Donepezil)AChE40.7637.45

2. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound's phenolic structure is associated with scavenging free radicals, which can protect against cellular damage. Research indicates that derivatives of this compound exhibit enhanced antioxidant capabilities compared to standard antioxidants like curcumin .

3. Cytotoxic Effects

Preliminary in vitro studies have assessed the cytotoxicity of the compound against various cancer cell lines. For example, a related curcumin analogue was noted to have a half-maximal inhibitory concentration (IC50) of approximately 8.79 μM against glioma cells, suggesting potential parallels in the activity of phenolic compounds .

Case Studies and Research Findings

  • Study on AChE Inhibition :
    • A study synthesized multiple derivatives of phenolic compounds and tested their AChE inhibitory effects using the Ellman spectrophotometric method. The results indicated that modifications to the phenolic structure could enhance inhibitory potency .
  • In Silico Studies :
    • Molecular docking simulations were performed to predict the binding affinity of the compound to AChE and CA enzymes. These studies supported experimental findings that indicated strong interactions between the compound and enzyme active sites .
  • Comparative Analysis with Curcumin Derivatives :
    • A comparative analysis between this compound and curcumin derivatives showed that while both exhibited antioxidant properties, modifications in the hydroxyl groups significantly influenced their bioactivity .

Q & A

Q. Methodological Answer :

  • 1H/13C NMR :
    • Imine proton (δ 8.5–9.0 ppm, singlet).
    • Aromatic protons (δ 6.5–7.8 ppm, multiplet).
    • Acetyl group (δ 2.5–2.6 ppm, singlet for CH₃; δ 205–210 ppm for carbonyl carbon) .
  • FT-IR :
    • C=N stretch at ~1600 cm⁻¹.
    • O–H (phenolic) at ~3300 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 285 [M+H]⁺ .

Advanced: How do substituents on the phenyl ring influence bioactivity, and what computational methods predict binding interactions?

Methodological Answer :
Substituents modulate bioactivity (e.g., antimicrobial, antioxidant) via electronic and steric effects. Methodologies include:

  • Docking studies : AutoDock Vina predicts binding affinities to target enzymes (e.g., lipase or cytochrome P450). For example, the hydroxyl groups form H-bonds with active-site residues .
  • QSAR models : Correlate Hammett constants (σ) of substituents with IC₅₀ values. Electron-withdrawing groups (e.g., –NO₂) enhance antioxidant activity by stabilizing radical intermediates .
  • In vitro assays : DPPH radical scavenging or MIC tests against S. aureus validate predictions .

Basic: What are the challenges in achieving regioselectivity during O-alkylation or functionalization of the dihydroxyphenyl moiety?

Methodological Answer :
Regioselectivity is influenced by:

  • Protecting groups : Selective protection of the 2- or 4-hydroxyl group using TBDMS-Cl or acetic anhydride .
  • Reaction conditions : Propargyl bromide in K₂CO₃/acetone favors alkylation at the 4-position (para to acetyl) due to steric hindrance at the 2-position .
  • Monitoring : LC-MS tracks byproducts (e.g., dialkylated species at m/z 340) .

Advanced: How do crystallographic data resolve contradictions in reported molecular geometries or hydrogen-bonding networks?

Methodological Answer :
Discrepancies in bond angles or packing motifs are addressed via:

  • Single-crystal XRD : Resolves disorder (e.g., keto–amino tautomer ratio) and validates hydrogen-bonding patterns (e.g., R₁²(6) motifs) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O–H···O vs. C–H···π contributions) .
  • Cambridge Structural Database (CSD) comparisons : Matches observed geometries (e.g., torsion angles ±5°) with similar Schiff bases .

Basic: What role does this compound play as an intermediate in natural product synthesis?

Methodological Answer :
It serves as a precursor for:

  • Aspergillusol A : Via Claisen-Schmidt condensation with allyloxy derivatives .
  • Benzofuran hybrids : Cyclization with phenacyl bromides under basic conditions forms benzofuran cores .
  • Chalcone derivatives : Reduction of the imine group (NaBH₄) yields secondary amines for further functionalization .

Advanced: How do solvent and pH conditions affect the compound’s stability and reactivity in catalytic applications?

Q. Methodological Answer :

  • pH-dependent degradation : Under acidic conditions (pH < 3), protonation of the imine group leads to hydrolysis (t₁/₂ ~2 hrs in 1M HCl). Neutral/basic conditions stabilize the Schiff base .
  • Solvent effects : Polar aprotic solvents (DMSO, DMF) enhance thermal stability (TGA shows decomposition >250°C) .
  • Catalytic activity : In Suzuki-Miyaura couplings, the compound acts as a ligand. Coordination to Pd(0) is confirmed via NMR shift changes (e.g., Pd–N coupling in 31P NMR) .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Q. Methodological Answer :

  • Recrystallization : Ethanol/water (7:3) yields >95% purity. Crystals form as yellow needles .
  • Column chromatography : Silica gel with ethyl acetate/hexane (1:4) elutes the product (Rf ~0.5) .
  • HPLC : C18 column with acetonitrile/water (60:40) at 1 mL/min resolves impurities (retention time ~8.2 min) .

Advanced: What contradictions exist in reported bioactivity data, and how can experimental design address them?

Methodological Answer :
Discrepancies in antimicrobial IC₅₀ values arise from:

  • Strain variability : Standardized testing against ATCC strains (e.g., E. coli 25922) reduces variability .
  • Synergistic effects : Checkerboard assays quantify interactions with antibiotics (e.g., FIC index <0.5 indicates synergy) .
  • Metabolic interference : LC-MS/MS tracks metabolite degradation (e.g., hydroxylation by CYP450 enzymes) .

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